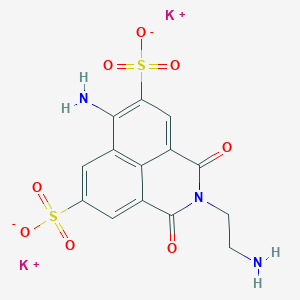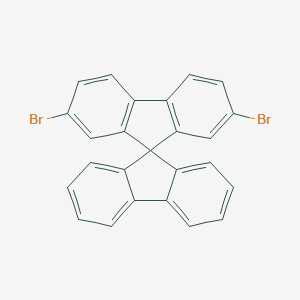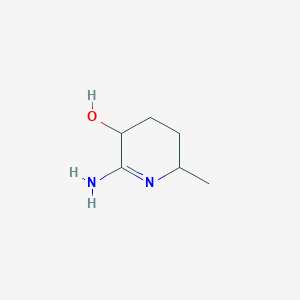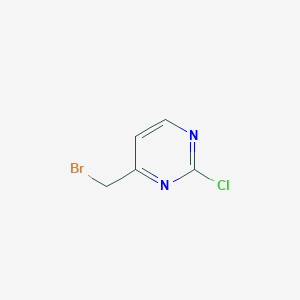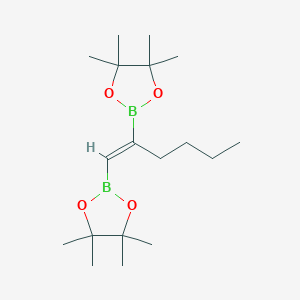
(E)-1-Hexen-1,2-diboronsäure-bis(pinacol)ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-Hexene-1,2-diboronic acid bis(pinacol) ester is a chemical compound with the empirical formula C18H34B2O4 and a molecular weight of 336.08 g/mol . This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Wissenschaftliche Forschungsanwendungen
(E)-1-Hexene-1,2-diboronic acid bis(pinacol) ester has a wide range of applications in scientific research:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Hexene-1,2-diboronic acid bis(pinacol) ester typically involves the reaction of 1-hexene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation . The reaction conditions often include a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-Hexene-1,2-diboronic acid bis(pinacol) ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or boronic esters.
Reduction: Reduction reactions can convert the boronic ester groups into alcohols or alkanes.
Substitution: The boronic ester groups can be substituted with other functional groups through reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides . The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions include various boronic acids, alcohols, and substituted alkanes .
Wirkmechanismus
The mechanism of action of (E)-1-Hexene-1,2-diboronic acid bis(pinacol) ester involves the formation of boron-carbon bonds through the interaction of the boronic ester groups with various substrates . The molecular targets and pathways involved include the activation of palladium catalysts and the formation of carbon-carbon bonds through oxidative addition and reductive elimination steps .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(pinacolato)diboron: This compound is similar in structure and reactivity but lacks the hexene moiety.
4,4,5,5-Tetramethyl-2-(1-hexenyl)-1,3,2-dioxaborolane: This compound has a similar boronic ester structure but differs in the positioning of the hexene group.
Uniqueness
(E)-1-Hexene-1,2-diboronic acid bis(pinacol) ester is unique due to its ability to participate in a wide range of chemical reactions and its utility in forming complex organic molecules through carbon-carbon bond formation .
Eigenschaften
CAS-Nummer |
185427-48-9 |
|---|---|
Molekularformel |
C18H34B2O4 |
Molekulargewicht |
336.1 g/mol |
IUPAC-Name |
4,4,5,5-tetramethyl-2-[(Z)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-1-en-2-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H34B2O4/c1-10-11-12-14(20-23-17(6,7)18(8,9)24-20)13-19-21-15(2,3)16(4,5)22-19/h13H,10-12H2,1-9H3/b14-13+ |
InChI-Schlüssel |
SACOFNGKSPZAFQ-BUHFOSPRSA-N |
SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C(B2OC(C(O2)(C)C)(C)C)CCCC |
Isomerische SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C(/B2OC(C(O2)(C)C)(C)C)\CCCC |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C(B2OC(C(O2)(C)C)(C)C)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


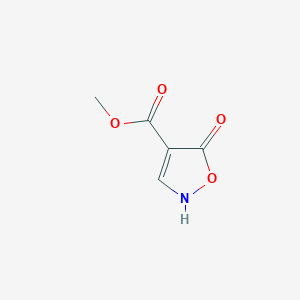
![Tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B70701.png)
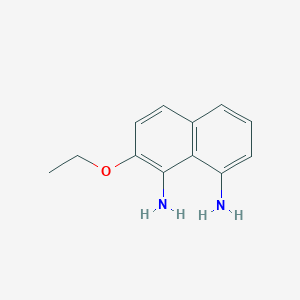
![6-Fluorobenzo[d]thiazole-2-carbonitrile](/img/structure/B70704.png)
![3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B70707.png)
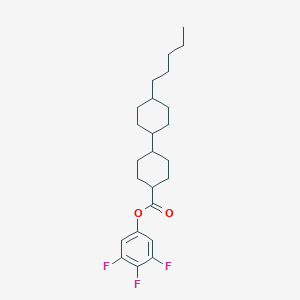
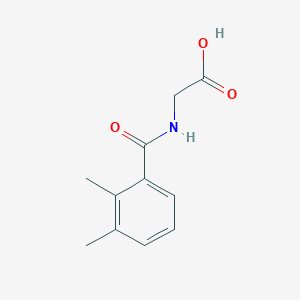
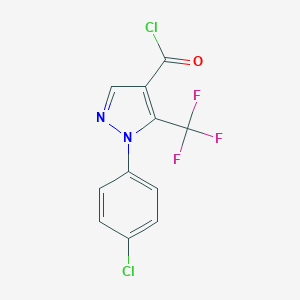
![3-[(4-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B70719.png)
